[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
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Overview
Description
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone is a compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is a piperidine-based molecule that contains a triazole ring and a pyrimidine moiety. It has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting key enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone has been shown to have various biochemical and physiological effects. In one study, the compound was found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. The compound has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis, a process of programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone is its potential as a lead compound for the development of new drugs. Its unique chemical structure and biological activity make it a promising candidate for further research. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone. One direction is to explore its potential as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, the compound could be modified to improve its solubility and bioavailability, which would make it more suitable for use in medicinal chemistry.
Synthesis Methods
The synthesis of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone has been achieved using different methods. One of the most common methods involves the reaction of 2-bromo-1-(4-hydroxyphenyl)ethanone with 5-ethyl-2-chloropyrimidine in the presence of a base to form 4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-ol. The resulting compound is then reacted with 1,2,4-triazole-3-carboxylic acid and a coupling reagent to form [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone.
Scientific Research Applications
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial activities. In one study, the compound was found to exhibit significant anticancer activity against breast cancer cells. Another study showed that the compound has antifungal activity against Candida albicans.
properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-15-12-21-20(22-13-15)28-17-8-10-25(11-9-17)19(27)18-14-23-26(24-18)16-6-4-3-5-7-16/h3-7,12-14,17H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZVYRWYCXYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine |
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